N-benzyl-6-methylpyrazin-2-amine
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Overview
Description
N-benzyl-6-methylpyrazin-2-amine is an organic compound that belongs to the class of pyrazines Pyrazines are known for their aromatic properties and are often used in various chemical and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-methylpyrazin-2-amine can be achieved through several methods. One common approach involves the N-alkylation of 6-methylpyrazin-2-amine with benzyl halides under basic conditions. The reaction typically uses a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Another method involves the reductive amination of 6-methylpyrazin-2-amine with benzaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride . This method is advantageous due to its high yield and selectivity.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium on carbon can enhance the efficiency of the N-alkylation process . Additionally, solvent-free ball milling techniques have been explored to minimize environmental impact and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-methylpyrazin-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate
Major Products
The major products formed from these reactions include pyrazine N-oxides, reduced amine derivatives, and various substituted pyrazines .
Scientific Research Applications
N-benzyl-6-methylpyrazin-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and as a catalytic agent in various chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-6-methylpyrazin-2-amine involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptor sites, depending on its structure and functional groups . It may also inhibit or activate specific enzymes, leading to changes in biochemical pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-6-chloro-N-methylpyrazin-2-amine: Similar structure but with a chlorine atom at the 6-position.
N-benzyl-6-methylpyridin-2-amine: Similar structure but with a pyridine ring instead of a pyrazine ring.
Uniqueness
N-benzyl-6-methylpyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its benzyl group enhances its lipophilicity, making it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C12H13N3 |
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Molecular Weight |
199.25 g/mol |
IUPAC Name |
N-benzyl-6-methylpyrazin-2-amine |
InChI |
InChI=1S/C12H13N3/c1-10-7-13-9-12(15-10)14-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,14,15) |
InChI Key |
LUPOLTFKSFXOGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=N1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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